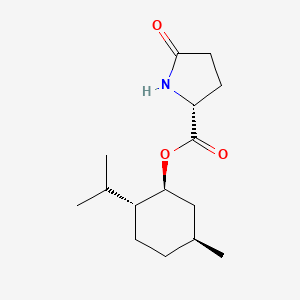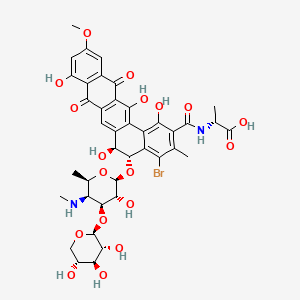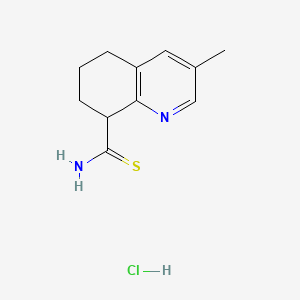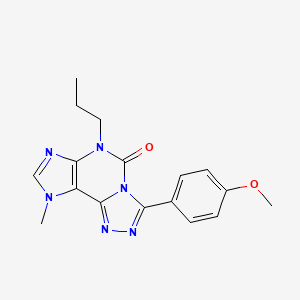
4-(2-Phenethylamino)-1H-pyrazolo((3,4d))pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride, identified by the unique ingredient identifier C9EBC234QL, is a chemical compound with the molecular formula C13H13N5.ClH and a molecular weight of 275.737. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride typically involves the following steps:
Formation of the pyrazolo(3,4-d)pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenethylamino group: This is achieved through a substitution reaction where a phenethylamine derivative is introduced to the pyrazolo(3,4-d)pyrimidine core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification steps: These include crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolo(3,4-d)pyrimidine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the phenethylamino group.
Applications De Recherche Scientifique
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine: The free base form of the compound.
Other pyrazolo(3,4-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride is unique due to its specific phenethylamino substitution and hydrochloride salt form, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
42204-29-5 |
|---|---|
Formule moléculaire |
C13H14ClN5 |
Poids moléculaire |
275.74 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H13N5.ClH/c1-2-4-10(5-3-1)6-7-14-12-11-8-17-18-13(11)16-9-15-12;/h1-5,8-9H,6-7H2,(H2,14,15,16,17,18);1H |
Clé InChI |
UIVRODKONWGJMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=NN3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


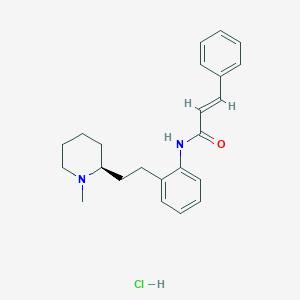

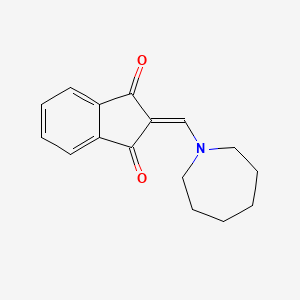
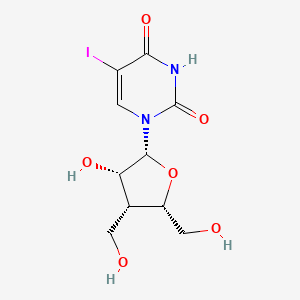

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
